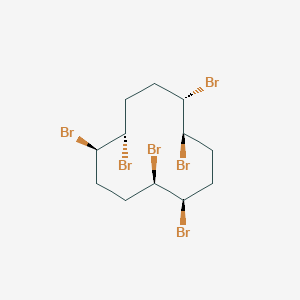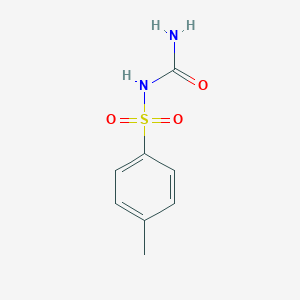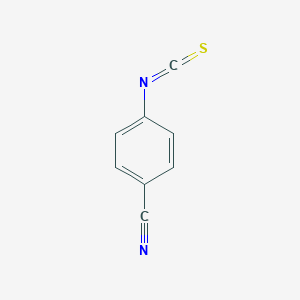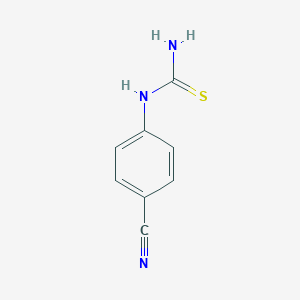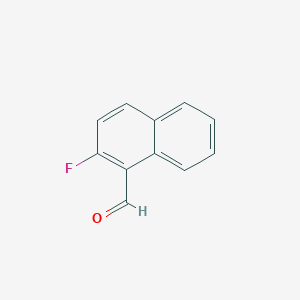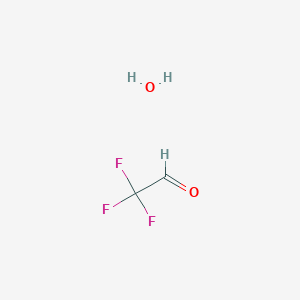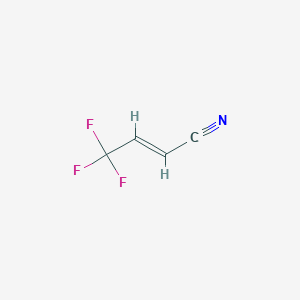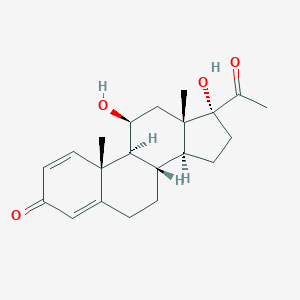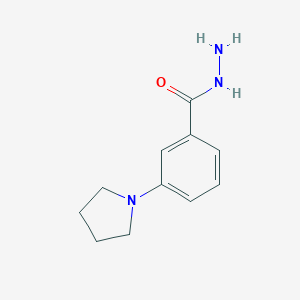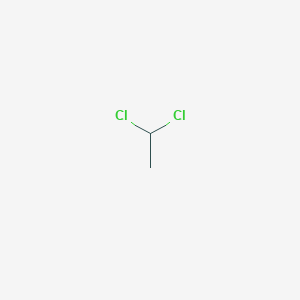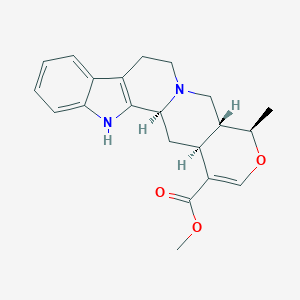
Mayumbine
Overview
Description
19-epi-Ajmalicine is a yohimban alkaloid and a methyl ester.
Mechanism of Action
Target of Action
19-epi-Ajmalicine, also known as Mayumbine, is a heteroyohimbine-type alkaloid . It is structurally related to yohimbine, rauwolscine, and other yohimban derivatives . Like corynanthine, it acts as a α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors . This suggests that the primary targets of 19-epi-Ajmalicine are α1 and α2-adrenergic receptors.
Mode of Action
The mode of action of 19-epi-Ajmalicine involves its interaction with α1 and α2-adrenergic receptors. As an antagonist, it binds to these receptors and inhibits their activity . This interaction changes the shape and threshold of cardiac action potentials , which can lead to alterations in heart rhythm.
Biochemical Pathways
The biosynthesis of 19-epi-Ajmalicine involves a complex pathway that includes several biochemical reactions and key enzymes . The pathway starts with the formation of strictosidine aglycone, a common biosynthetic intermediate for many indole alkaloids . An enzyme called tetrahydroalstonine synthase (THAS) then uses cathenamine as a substrate and NADPH as a cofactor to form 19-epi-Ajmalicine .
Pharmacokinetics (ADME Properties)
It is known that ajmalicine, a closely related compound, has potent sodium channel blocking effects and a very short half-life , which suggests that 19-epi-Ajmalicine may have similar properties
Result of Action
The molecular and cellular effects of 19-epi-Ajmalicine’s action are primarily related to its antagonistic activity on α1 and α2-adrenergic receptors. By inhibiting these receptors, 19-epi-Ajmalicine can alter cardiac action potentials and potentially improve abnormal heart rhythms .
Action Environment
The action, efficacy, and stability of 19-epi-Ajmalicine can be influenced by various environmental factors. For instance, the production of 19-epi-Ajmalicine in plants can be affected by factors such as soil quality, temperature, and light conditions . In the human body, factors such as pH, temperature, and the presence of other substances can influence the action and efficacy of 19-epi-Ajmalicine.
Biochemical Analysis
Biochemical Properties
19-epi-Ajmalicine interacts with various enzymes and proteins in biochemical reactions. It can be enzymatically obtained along with its isomers . The enzymes involved in its biosynthesis include G10H, 10HGO, TDC, SLS, STR, and SDG . These enzymes play a crucial role in the terpenoid indole alkaloid (TIA) pathway, which is essential for the production of 19-epi-Ajmalicine .
Cellular Effects
The effects of 19-epi-Ajmalicine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 19-epi-Ajmalicine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The STR gene encoding strictosidine synthase of the TIA pathway could be the regulatory gene of the 19-epi-Ajmalicine biosynthesis .
Dosage Effects in Animal Models
The effects of 19-epi-Ajmalicine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
19-epi-Ajmalicine is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels . The metabolic regulation of 19-epi-Ajmalicine is significant, and fluxomic analysis helps in understanding the flux of the alkaloid through the complicated metabolic pathway .
Subcellular Localization
The subcellular localization of 19-epi-Ajmalicine and any effects on its activity or function are crucial aspects of its biochemistry. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
methyl (1S,15R,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15+,16-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-XIEZEKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316603 | |
| Record name | 19-Epiajmalicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25532-45-0 | |
| Record name | 19-Epiajmalicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25532-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-epi-Ajmalicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Epiajmalicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Mayumbine?
A1: this compound exhibits high affinity binding to benzodiazepine receptors in the rat brain. [] Specifically, it inhibits the binding of 3H-diazepam, a known benzodiazepine, to the benzodiazepine sites within the rat GABAA receptor complex. [] This suggests that this compound might exert its effects by modulating GABAergic neurotransmission.
Q2: What is known about the structure of this compound?
A2: While the provided abstracts don't offer the molecular formula or weight of this compound, they do shed light on its structure. This compound is classified as a heteroyohimbine, a type of oxindole alkaloid. [, ] Research focusing on the stereochemistry of this compound and related oxindole alkaloids provides further structural insights. [] One study confirms the identity of this compound as epi-19 ajmalicine. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


